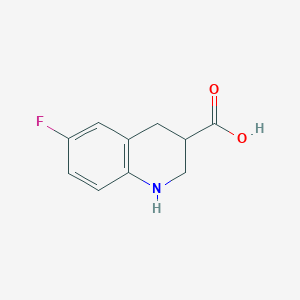

6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

描述

属性

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-2,4,7,12H,3,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBRMAQMEWGQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=C1C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involves the fluorination of tetrahydroquinoline derivatives. One common method includes the reaction of 6-fluoroaniline with crotonaldehyde under acidic conditions to form the desired product . Another approach involves the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate as a starting material, followed by a series of cyclization and reduction reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

化学反应分析

Types of Reactions

6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .

科学研究应用

Synthesis of Fluoroquinolone Antibiotics

One of the primary applications of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is in the synthesis of fluoroquinolone antibiotics. These antibiotics are known for their broad-spectrum antibacterial activity. The compound can be converted into norfloxacin through reactions with piperazine, demonstrating its utility in antibiotic development .

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of quinolone derivatives. Studies have shown that modifications at various positions on the quinoline scaffold influence antibacterial potency and spectrum . This knowledge aids in designing more effective drugs with reduced side effects.

Development of Antibacterial Agents

A study investigated the synthesis of various derivatives of 6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids as potential antimicrobial agents. The results indicated that certain modifications significantly enhanced antibacterial activity against resistant strains of bacteria .

| Derivative | Activity (MIC µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.5 | E. coli |

| Compound B | 1.0 | S. aureus |

| Compound C | 0.25 | Pseudomonas aeruginosa |

Hybrid Antibacterials

Another research focus has been on hybrid compounds that combine the properties of different classes of antibiotics. The incorporation of this compound into these hybrids has shown promising results in overcoming bacterial resistance mechanisms .

DNA Gyrase Inhibition

The compound acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism underlies its effectiveness as an antibacterial agent and supports ongoing research into its use against multidrug-resistant bacterial infections .

Potential in Cancer Treatment

Emerging studies suggest that derivatives of this compound may also exhibit anticancer properties by interfering with cellular mechanisms involved in tumor growth and proliferation .

作用机制

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of bacterial DNA-gyrase, leading to the suppression of bacterial growth . Additionally, it may interact with neuroreceptors, influencing neurotransmitter pathways and potentially offering therapeutic benefits for neurodegenerative diseases .

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid

- Molecular Formula: C₁₀H₁₀BrNO₂

- Molecular Weight : 256.10 g/mol

- Bromine’s larger atomic radius may sterically hinder binding to certain targets, reducing efficacy compared to the fluoro analogue in specific applications.

7-Chloro-6-Fluoro-4-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid

- Molecular Formula: C₁₀H₈ClFNO₃

- Features: The 4-oxo group introduces a ketone moiety, mimicking the structure of fluoroquinolone antibiotics (e.g., ciprofloxacin). This modification enhances antibacterial activity by facilitating DNA gyrase inhibition, a mechanism absent in the non-oxo parent compound .

Positional Isomers and Scaffold Variants

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)

- Molecular Formula: C₁₀H₁₁NO₂

- Key Differences: The isoquinoline scaffold differs in ring fusion geometry, altering electronic distribution and steric accessibility. Tic is a well-known phenylalanine analogue used in peptide mimetics, whereas the tetrahydroquinoline variant may offer distinct conformational preferences in drug design .

4-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid Derivatives

- Example: 1-(cis-2-Fluorocyclopropyl)-6-fluoro-4-oxoquinoline-3-carboxylic acid (a fluoroquinolone derivative).

- Activity: Exhibits potent antibacterial activity (MIC < 0.06 µg/mL against S. aureus), surpassing non-oxo tetrahydroquinoline derivatives due to enhanced target engagement with bacterial enzymes .

Substituent and Functional Group Variations

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

- Molecular Formula: C₁₀H₁₀FNO₂

- Key Differences: Despite identical molecular formulas, the isoquinoline scaffold’s fused benzene and pyridine rings create distinct electronic environments, affecting solubility and receptor binding .

Sodium 6-Fluoro-2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Data Tables

Table 1. Structural and Functional Comparison

生物活性

6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

- Molecular Formula : C₁₀H₁₀FNO₂

- Molecular Weight : 195.19 g/mol

- CAS Number : 1260641-86-8

- SMILES : C1C(CNC2=C1C=C(C=C2)F)C(=O)O

Synthesis Methods

Various methods have been developed for synthesizing this compound. One notable method involves the reaction of substituted piperazines with appropriate quinoline derivatives under controlled conditions to yield the target compound with high purity and yield .

Antibacterial Activity

Research has demonstrated that this compound exhibits potent antibacterial properties. In vitro studies have shown significant activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.1 |

| Escherichia coli | 50 - 160 |

| Klebsiella pneumoniae | 25 |

| Bacillus cereus | >100 |

| Candida albicans | >100 |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Antifungal Activity

While primarily recognized for its antibacterial effects, the compound also shows some antifungal activity; however, this activity is generally weaker compared to its antibacterial properties .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related compounds and their derivatives:

- Antimicrobial Studies : A study synthesized a series of derivatives based on the quinoline structure and evaluated their antimicrobial activities using disc diffusion methods. The results indicated that modifications at specific positions on the quinoline ring could enhance antibacterial efficacy .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents at the 7 and 8 positions of the quinoline ring significantly influence biological activity. Compounds with specific side chains exhibited improved potency against bacterial strains .

- In Vivo Studies : In vivo experiments confirmed that certain derivatives of this compound demonstrated protective effects in mouse models infected with E. coli, further supporting its potential therapeutic applications .

常见问题

Q. What are the recommended synthetic routes for 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclization of substituted aniline derivatives with fluorinated precursors. For example, nitro reduction followed by lactamization using polyphosphoric acid (PPA) as a catalyst is effective for forming the tetrahydroquinoline core . Key optimization parameters include temperature control (70–80°C for nitro reduction) and stoichiometric ratios of cyclopropane-containing intermediates to avoid side reactions . Purity can be enhanced via recrystallization from ethanol or toluene .

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the tetrahydroquinoline scaffold and fluorine substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). For crystalline samples, X-ray diffraction resolves stereochemical ambiguities, as demonstrated for analogous fluorinated quinolines .

Q. What storage conditions are critical to maintain the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) are essential to avoid moisture-induced degradation, particularly for the carboxylic acid moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for intermediates during synthesis?

- Methodological Answer : Contradictions often arise from tautomerism or residual solvents. For example, discrepancies in NMR chemical shifts may be addressed by variable-temperature NMR or deuterated solvent swaps. Conflicting HPLC retention times require spiking experiments with authentic standards or tandem MS to confirm identity .

Q. What strategies improve yield in multi-step syntheses involving fluorinated intermediates?

- Methodological Answer : Fluorine’s electron-withdrawing effects can hinder cyclization. Mitigate this by:

Q. How does the fluorine substituent influence the compound’s pharmacological activity?

- Methodological Answer : Fluorine enhances bioavailability by increasing membrane permeability and metabolic stability. Structure-activity relationship (SAR) studies on analogous fluoroquinolones show that the 6-fluoro group improves DNA gyrase inhibition by 3–5-fold compared to non-fluorinated derivatives . Use molecular docking (PDB: 1KZN) to model interactions with bacterial targets.

Q. What analytical methods validate the absence of genotoxic impurities in final batches?

- Methodological Answer : Employ LC-MS/MS with a limit of detection (LOD) ≤ 0.1% for nitrosamines or alkylating agents. Ames testing (OECD 471 guidelines) is mandatory for preclinical batches. Cross-validate with ICP-MS to rule out heavy metal contamination from catalysts .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in different solvents?

- Methodological Answer : Solubility variations may stem from polymorphic forms or pH-dependent ionization. Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous states. For polar solvents (e.g., DMSO), measure solubility at controlled pH (2.0 and 7.4) using a shake-flask method with UV quantification at λ = 254 nm .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating antibacterial activity?

- Methodological Answer : Use broth microdilution (CLSI M07-A11) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains. Include efflux pump inhibitors (e.g., PAβN) to assess resistance mechanisms. For time-kill studies, sample at 0, 2, 6, and 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。